molecular formula C13H14FN5O2 B4616639 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide

1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide

Cat. No.: B4616639
M. Wt: 291.28 g/mol
InChI Key: ICRBZVYJUPLDDO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a urea linkage, and a fluorophenyl group

Scientific Research Applications

1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored as a potential drug candidate for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base such as potassium carbonate.

    Urea linkage formation: Reaction of the pyrazole derivative with an isocyanate or carbodiimide to form the urea linkage.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the fluorophenyl group is introduced using a suitable fluorinated aromatic compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-Ethyl-4-(3-(4-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring. The positional isomerism can lead to differences in biological activity and chemical reactivity.

    1-Ethyl-4-(3-(3-chlorophenyl)ureido)-1H-pyrazole-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and interactions with biological targets.

    1-Ethyl-4-(3-(3-methylphenyl)ureido)-1H-pyrazole-3-carboxamide: The presence of a methyl group instead of a fluorine atom can lead to differences in hydrophobicity and steric interactions, influencing the compound’s behavior in various applications.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the fluorine atom, which can enhance its biological activity and chemical stability compared to its analogs.

Properties

IUPAC Name

1-ethyl-4-[(3-fluorophenyl)carbamoylamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O2/c1-2-19-7-10(11(18-19)12(15)20)17-13(21)16-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H2,15,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRBZVYJUPLDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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